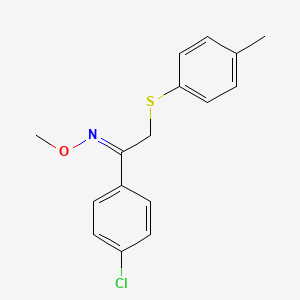 1-(4-クロロフェニル)-2-[(4-メチルフェニル)スルファニル]エチリデンアミン CAS No. 477867-84-8"
>
1-(4-クロロフェニル)-2-[(4-メチルフェニル)スルファニル]エチリデンアミン CAS No. 477867-84-8"
>
(E)-1-(4-クロロフェニル)-2-[(4-メチルフェニル)スルファニル]エチリデンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylphenylsulfanyl group, and a methoxyamine group
科学的研究の応用
(E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 4-chlorobenzaldehyde and 4-methylthiophenol. These intermediates undergo a series of reactions, including condensation and substitution reactions, to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
作用機序
The mechanism of action of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage. Additionally, it can interact with receptors on the cell surface, triggering signaling pathways that regulate inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Some compounds similar to (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine include:
- (E)-1-(4-bromophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine
- (E)-1-(4-chlorophenyl)-2-[(4-ethylphenyl)sulfanyl]ethylideneamine
- (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine
Uniqueness
What sets (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methylphenyl)sulfanylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-3-9-15(10-4-12)20-11-16(18-19-2)13-5-7-14(17)8-6-13/h3-10H,11H2,1-2H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGWVDZLUVONR-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2435872.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2435876.png)
![3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2435877.png)
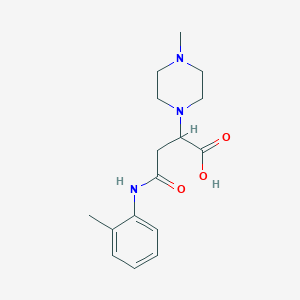
![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)
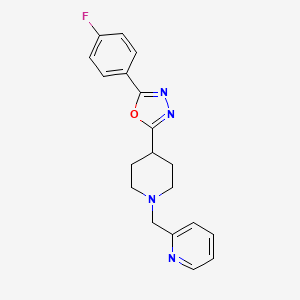
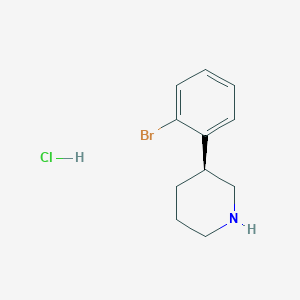
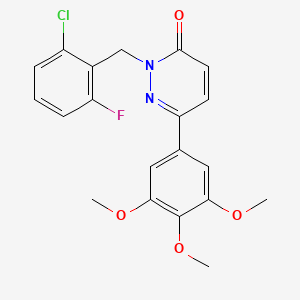
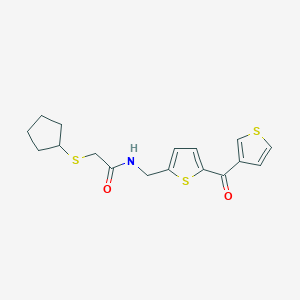


![(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2435894.png)
![2-((4-nitrobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435895.png)
